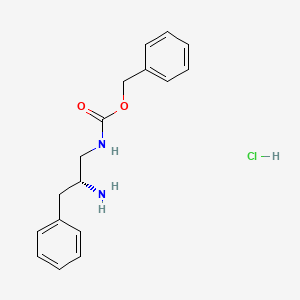![molecular formula C10H8ClN3 B13036475 6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
6-Chloro-[3,3'-bipyridin]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[3,3’-bipyridin]-2-amine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 2nd position on the bipyridine ring. Bipyridines are known for their versatility in coordination chemistry and their applications in various fields, including catalysis, material science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridin]-2-amine typically involves the chlorination of bipyridine derivatives. One common method includes the reaction of 2-aminobipyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-aminobipyridine in an appropriate solvent (e.g., acetonitrile).
- Add phosphorus oxychloride dropwise while maintaining the reaction mixture under reflux.
- After the addition is complete, continue refluxing for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent (e.g., dichloromethane).
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 6-Chloro-[3,3’-bipyridin]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6-Chloro-[3,3’-bipyridin]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted bipyridines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amines or other derivatives.
科学研究应用
6-Chloro-[3,3’-bipyridin]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 6-Chloro-[3,3’-bipyridin]-2-amine depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound without the chlorine and amine substituents.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6-Bromo-[3,3’-bipyridin]-2-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-[3,3’-bipyridin]-2-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and potential biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the amine group provides opportunities for further functionalization and interaction with biological targets.
属性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
6-chloro-3-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H2,12,14) |
InChI 键 |
SMHOEAJCNYIOLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)
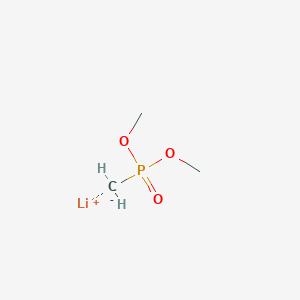
![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)

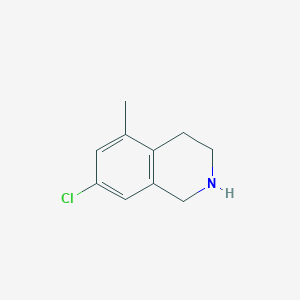
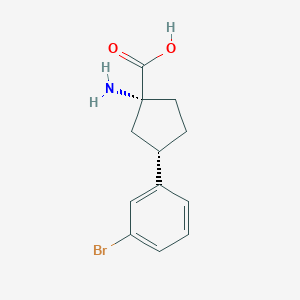
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
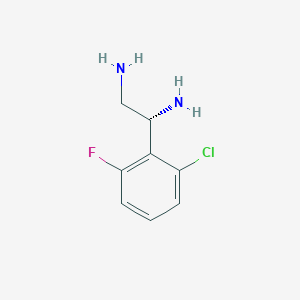
![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)
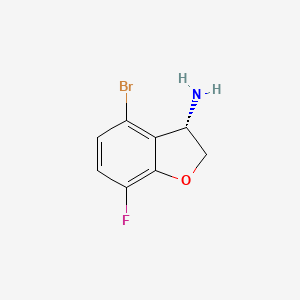
![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
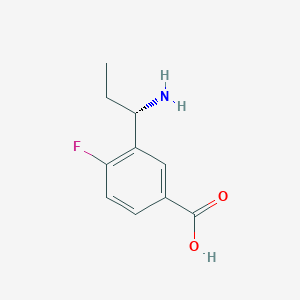
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
